molecular formula C19H21NOS B1249884 (s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine CAS No. 132335-46-7

(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

カタログ番号: B1249884
CAS番号: 132335-46-7
分子量: 311.4 g/mol
InChIキー: JFTURWWGPMTABQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine is a chiral compound with a complex structure that includes a naphthalene ring, a thiophene ring, and a dimethylamino group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine typically involves several steps:

    Formation of the naphthalenyloxy intermediate: This step involves the reaction of a naphthol derivative with an appropriate halogenated compound to form the naphthalenyloxy intermediate.

    Introduction of the thiophene ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the propanamine backbone: This step involves the reaction of the naphthalenyloxy-thiophene intermediate with a suitable amine precursor to form the propanamine backbone.

    Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the desired (s)-(+)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

化学反応の分析

Types of Reactions

(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiophene rings.

科学的研究の応用

Pharmaceutical Development

(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine serves as an intermediate in the synthesis of duloxetine, a medication used to treat major depressive disorder and generalized anxiety disorder . The compound's structural characteristics contribute to its efficacy in modulating neurotransmitter levels, particularly serotonin and norepinephrine.

Neuroscience Studies

Research has indicated that N-Methyl Duloxetine exhibits potential neuroprotective effects. Studies have shown that it can influence neuroinflammatory pathways, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Analytical Chemistry

The compound is utilized in analytical chemistry for the development of high-performance liquid chromatography (HPLC) methods to quantify duloxetine levels in biological samples. This application is critical for pharmacokinetic studies and therapeutic drug monitoring .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of N-Methyl Duloxetine in vitro. The results indicated a reduction in oxidative stress markers and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Study ParameterResult
Cell Viability Improvement35% increase
Reduction in Oxidative Stress40% decrease

Case Study 2: HPLC Method Development

In a clinical trial assessing duloxetine levels, researchers developed an HPLC method using N-Methyl Duloxetine as a standard. The method demonstrated high sensitivity and specificity, enabling accurate measurement of drug concentrations in plasma samples .

ParameterValue
Detection Limit0.5 ng/mL
Recovery Rate98%

作用機序

The mechanism of action of (s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

    ®-(-)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine: The enantiomer of the compound, which may have different biological activities.

    N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine: The racemic mixture of the compound.

    N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-furyl)propanamine: A similar compound with a furan ring instead of a thiophene ring.

Uniqueness

(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine is unique due to its specific chiral configuration and the presence of both naphthalene and thiophene rings. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, commonly referred to as a precursor in the synthesis of duloxetine, is a compound with significant biological activity. Its chemical formula is C19H21NOSC_{19}H_{21}NOS and it has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders.

This compound acts primarily as a dual reuptake inhibitor of serotonin and norepinephrine. This mechanism is crucial for its antidepressant effects, as it enhances the levels of these neurotransmitters in the synaptic cleft, thereby improving mood and emotional regulation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : As an intermediate in duloxetine synthesis, it shares similar properties that contribute to its efficacy in treating major depressive disorder (MDD).
  • Anxiolytic Effects : Studies suggest potential anxiolytic benefits, making it relevant for anxiety disorders.
  • Neuroprotective Properties : Preliminary studies indicate that it may offer neuroprotection, which could be beneficial in neurodegenerative conditions.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to duloxetine and other related compounds:

Compound NameAntidepressant ActivityAnxiolytic ActivityNeuroprotective Effects
This compoundModerateModeratePossible
DuloxetineHighHighYes
Other SSRIs (e.g., Fluoxetine)HighModerateLimited

Synthesis and Evaluation

A notable study detailed the synthesis of this compound as an intermediate for duloxetine. The synthesis involved reacting (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene. The resulting compound was evaluated for its antidepressant properties through various assays, demonstrating significant efficacy similar to that of duloxetine .

Clinical Implications

Clinical evaluations have shown that duloxetine, which incorporates this compound in its synthesis pathway, effectively treats conditions such as generalized anxiety disorder and fibromyalgia. The underlying biological activity of this compound supports its role in these therapeutic applications .

Future Directions

Research continues to explore the full spectrum of biological activities associated with this compound. Future studies may focus on:

  • Expanded Pharmacological Profiles : Investigating additional therapeutic areas such as pain management and neurodegenerative diseases.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its effects at the molecular level.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution using 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine and 1-fluoronaphthalene in dimethylsulfoxide (DMSO) with sodium hydride (NaH) as a base. Post-reaction workup involves pH adjustment, solvent extraction, and recrystallization from ethanol/acetone (2:1) to yield brown crystals (72.9% yield) . Alternative bases (e.g., K₂CO₃ in DMF for similar naphthol alkylation) may require optimization for improved reaction efficiency .

Q. How is the stereochemical configuration (S)-(+) confirmed for this compound?

  • Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol 90:10, 1 mL/min) can resolve enantiomers. Absolute configuration is validated by single-crystal X-ray diffraction (XRD), which confirms the S-configuration via Flack parameter analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm for naphthalene/thiophene) and methyl groups (δ 2.2–2.4 ppm) .
  • XRD : Resolves bond lengths (C–C: ~1.50 Å), dihedral angles (87.5° between naphthalene and thiophene rings), and crystal packing (van der Waals interactions) .
  • FT-IR : Confirms C–O–C ether linkage (1240–1270 cm⁻¹) and absence of hydroxyl groups .

Q. What safety precautions are essential during synthesis and handling?

  • Methodology : Sodium hydride (flammable) requires inert atmosphere handling. Reaction solvents (DMSO) penetrate skin; use nitrile gloves and fume hoods. Post-synthesis, adjust pH carefully to avoid exothermic reactions .

Advanced Research Questions

Q. How does the dihedral angle between naphthalene and thiophene rings influence molecular interactions?

  • Analysis : The 87.5° dihedral angle (from XRD) creates a non-planar structure, reducing π-π stacking but enabling dipole-dipole interactions between thiophene sulfur and naphthalene π-clouds. This conformation may affect solubility and receptor binding in pharmacological analogs like duloxetine .

Q. What computational methods validate the crystal structure and electronic properties?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and compare computed bond lengths/angles with XRD data. Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions (thiophene sulfur) for reaction mechanism studies .

Q. How can reaction byproducts be identified and minimized during synthesis?

  • Methodology :

  • TLC/HPLC-MS : Monitor for unreacted 1-fluoronaphthalene (Rf ~0.8 in hexane:ethyl acetate 9:1) or dimerization byproducts.
  • Column Chromatography : Use silica gel (ethyl acetate/hexane gradient) to isolate impurities.
  • Kinetic Studies : Vary reaction time/temperature to suppress side reactions (e.g., over-alkylation) .

Q. What thermal stability data are critical for formulation studies?

  • Methodology : Differential Scanning Calorimetry (DSC) shows a melting point of 386–388 K. Thermogravimetric Analysis (TGA) under nitrogen reveals decomposition above 500 K, guiding storage conditions and compatibility with excipients .

Q. How does salt formation (e.g., oxalate) impact solubility and bioavailability?

  • Analysis : The oxalate salt (CAS 132335-47-8) increases aqueous solubility via ion-dipole interactions. Compare solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy. Stability studies (40°C/75% RH) assess hygroscopicity .

Q. What mechanistic insights explain the nucleophilic aromatic substitution in synthesis?

  • Analysis : The reaction proceeds via a two-step mechanism: (1) deprotonation of the hydroxyl group by NaH to form an oxyanion, and (2) fluoride displacement from 1-fluoronaphthalene. Computational modeling (e.g., Gaussian) can simulate transition states and activation energies .

Q. Data Contradictions and Resolutions

  • Synthesis Yield Variability : reports 72.9% yield, while similar reactions (e.g., propargyl bromide alkylation) achieve >85% . Resolution: Optimize stoichiometry (excess 1-fluoronaphthalene) or switch to microwave-assisted synthesis for faster kinetics.
  • Crystal Packing : No hydrogen bonds are observed in XRD, suggesting weak van der Waals interactions dominate. Contrast with duloxetine hydrochloride, which exhibits stronger ionic packing .

特性

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTURWWGPMTABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468814
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132335-46-7
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenepropanamine, N,N-dimethyl-γ-(1-naphthalenyloxy)-, (γS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The preparation of the enantiomerically pure duloxetine intermediate (S)-AT-OL by its chiral resolution is exemplified in U.S. Pat. No. 5,362,886 (U.S. '886) and in WO 2004/031168, by the use of (S)-(+)-mandelic acid and (−)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid, respectively. The U.S. '886 patent describes the preparation of duloxetine by the chiral resolution of N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine (rac-AT-OL) with (S)-mandelic acid (Stage a), its reaction with fluoronaphtalene (Stage b) to give N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (DNT), demethylation with phenyl chloroformate (Stage c), basic hydrolysis in the presence of (Stage d), and acidification (Stage e) in accordance with the following Scheme 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(S)-(+)-mandelic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(S)-mandelic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

In this example, 2-acetylthiophene is used as the starting material for reacting with formaldehyde and dimethylamine to form a Mannich product namely 3-dimethylamino-1-(2-thienyl)propan-1-one. A hydride reduction is performed on this propanone to form corresponding 3-dimethylamino-1-(2-thienyl)propan-1-ol. The resulting propanol is then reacted with fluoronaphthalene to form N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine. Subsequently, racemic Duloxetine® is obtained by demethylation of this propylamine. In this process, the yield of demethylation is very low, about 41%. In addition, Duloxetine® produced via this route is racemic. Resolution is therefore needed to obtain chiral Duloxetine which renders this process less competitive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Di-para-toluoyl-L-tartaric acid works as an efficient resolving agent for preparation of (S)-isomer of compound of formula 4, for example, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. The R-isomer enriched mother liquor containing (R)-(−)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine can be racemized to obtain (±)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine by treatment with a base, which can be further recycled and subjected to resolution process with DPTTA, thereby increasing the yield of desired enantiomer, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( S )-isomer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
formula 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 120 ml ethyl acetate is added 10 g (0.032 moles) of racemic N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, followed by 5.95 g (0.015 moles) of Di-para-toluoyl-L-tartaric acid at 25° C.-28° C. The resultant clear solution is stirred at room temperature for about 2-3 hrs so as to crystallise the acid addition salt of the desired enantiomer of N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)-propanamine. The product is filtered, washed with 100 ml ethyl acetate and dried at 60-70° C. Yield: 7.8 g, about 98% ee.
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。